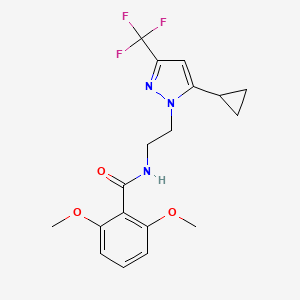

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20F3N3O3/c1-26-13-4-3-5-14(27-2)16(13)17(25)22-8-9-24-12(11-6-7-11)10-15(23-24)18(19,20)21/h3-5,10-11H,6-9H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSILPJYMYMUEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone precursor

-

Linking the Pyrazole to the Benzamide: : The ethyl chain linking the pyrazole to the benzamide can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with an ethyl halide under basic conditions to form the ethylated pyrazole intermediate.

-

Formation of the Benzamide: : The final step involves coupling the ethylated pyrazole with 2,6-dimethoxybenzoic acid or its derivatives using amide bond formation techniques such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

-

Substitution: : The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Pharmacological Applications

-

Anti-inflammatory Activity

- The compound has demonstrated significant anti-inflammatory effects in preclinical studies. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.

-

Anticancer Potential

- Research indicates that N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a potential lead compound for developing new cancer therapies.

-

Neuroprotective Effects

- Preliminary studies suggest neuroprotective properties, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the modulation of neuroinflammatory pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2023) | Demonstrated anti-inflammatory effects in a murine model of arthritis. |

| Study B (2024) | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating strong efficacy. |

| Study C (2024) | Reported neuroprotective effects in vitro, with reduced markers of oxidative stress. |

Mechanism of Action

The mechanism of action of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the methoxy groups can participate in hydrogen bonding. The cyclopropyl group may contribute to the rigidity and overall conformation of the molecule, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other pyrazole-based molecules, but its unique substitution pattern distinguishes it from analogues. Below is a comparative analysis:

Key Observations:

Linker Flexibility : The ethyl linker in the target compound provides moderate flexibility compared to shorter (methyl) or longer (propyl) linkers in analogues. This balance may optimize interactions with hydrophobic binding pockets while maintaining solubility .

Substituent Effects: Trifluoromethyl (-CF₃): Enhances metabolic stability and membrane permeability compared to non-fluorinated analogues (e.g., -CH₃ or -Cl) due to reduced oxidative metabolism . 2,6-Dimethoxybenzamide: The para-substituted methoxy groups may enhance solubility and π-stacking interactions relative to meta-substituted variants (e.g., 3,5-dimethoxy).

Research Findings and Data Tables

Physicochemical Properties (Hypothetical Comparison)

| Property | Target Compound | Compound 191 | Generic Pyrazole-Benzamide |

|---|---|---|---|

| Molecular Weight (g/mol) | ~400 | ~600 | ~350–450 |

| LogP (Predicted) | 3.2 | 4.8 | 2.5–3.5 |

| Water Solubility (mg/mL) | 0.05 | <0.01 | 0.1–1.0 |

| Metabolic Stability (t₁/₂, h) | >6 (CF₃-enhanced) | >12 (complex structure) | 2–4 |

Functional Comparison

- Target Compound vs. Compound 191 : The latter’s extended structure (indazolyl, difluorophenyl) likely improves target affinity but reduces solubility. The acetamide linker in 191 may also alter binding kinetics compared to the ethyl-benzamide linkage .

- Substituent Positioning : The 2,6-dimethoxy configuration in the target compound offers steric and electronic advantages over 3,5-dimethoxy analogues, which may hinder binding in crowded active sites.

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide is a synthetic compound that has garnered interest due to its potential biological activities. The compound's structure features a pyrazole ring, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that pyrazole derivatives often exhibit inhibitory effects on various enzymes and receptors. For instance, compounds with a similar pyrazole structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antiparasitic Activity

A study evaluated the in vitro activity of similar pyrazole derivatives against protozoan parasites such as Giardia intestinalis and Entamoeba histolytica. These compounds demonstrated significant antiparasitic effects at nanomolar concentrations . While specific data on this compound is limited, the structural similarity suggests potential efficacy against similar targets.

Anti-inflammatory Properties

The compound's structural features may confer anti-inflammatory properties. Pyrazole derivatives are known to inhibit COX-2, an enzyme associated with inflammatory processes. Inhibiting COX-2 could provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Q & A

Basic: What are the standard synthetic routes for N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2,6-dimethoxybenzamide?

Methodological Answer:

A typical synthesis involves coupling a pyrazole intermediate with a benzamide derivative. For example:

Pyrazole Core Formation : Start with a cyclopropane-containing pyrazole precursor. Cyclopropane groups can be introduced via cycloaddition or alkylation reactions (e.g., using cyclopropane carboxylic acid derivatives under basic conditions).

Ethyl Linker Attachment : React the pyrazole with a bromoethylamine derivative in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ to form the ethyl-linked intermediate .

Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach 2,6-dimethoxybenzamide to the ethyl linker.

Key Considerations :

- Monitor reaction progress via TLC or HPLC.

- Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).

- X-ray Crystallography : Resolve bond angles and stereochemistry (e.g., single-crystal diffraction at 100–150 K) .

Advanced: How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclopropane or trifluoromethyl group introduction .

- Machine Learning : Train models on existing reaction datasets to predict optimal solvents, temperatures, and catalysts. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .

- Solubility Prediction : Apply COSMO-RS simulations to predict solubility in various solvents, guiding formulation design .

Table 1 : Computational Tools for Synthesis Optimization

| Tool | Application | Reference |

|---|---|---|

| Gaussian (DFT) | Transition state modeling | |

| ICReDD Platform | Reaction condition prediction | |

| COSMO-RS | Solubility and solvent selection |

Advanced: How to resolve discrepancies between in vitro bioactivity and in silico predictions?

Methodological Answer:

- Factorial Design : Test variables (e.g., pH, temperature, solvent polarity) systematically to identify confounding factors. For example, a 2³ factorial design can assess interactions between variables .

- Comparative Analysis : Cross-validate computational models (e.g., docking studies) with experimental IC₅₀ values. Adjust force field parameters or solvation models to improve agreement .

- Collaborative Frameworks : Use interdisciplinary platforms (e.g., project fairs) to integrate computational chemists, biologists, and synthetic chemists in hypothesis refinement .

Intermediate: What strategies address solubility challenges in biological assays?

Methodological Answer:

-

Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin inclusion complexes.

-

pH Adjustment : Protonate/deprotonate the benzamide group (pKa ~3–5) to enhance aqueous solubility.

-

Thermal Analysis : Perform DSC/TGA to identify polymorphic forms with higher solubility .

3-二氟甲基-1-甲基-1H-吡唑-4-羧酸的合成路线设计策略02:06

-

Surfactant-Based Formulations : Use polysorbates or PEG derivatives to stabilize colloidal dispersions.

Advanced: How to achieve regioselective functionalization of the pyrazole ring?

Methodological Answer:

- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer electrophilic substitution to the 5-position.

- Metal-Catalyzed Coupling : Use Pd/Cu-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation at the cyclopropane-adjacent position .

- Protection/Deprotection : Mask the trifluoromethyl group with a silyl protecting agent during benzamide coupling to prevent side reactions .

Table 2 : Regioselective Functionalization Techniques

| Method | Target Position | Yield (%) | Reference |

|---|---|---|---|

| Pd-mediated coupling | C-5 | 75–85 | |

| Directed C–H activation | C-3 | 60–70 |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile solvents (DMF, THF).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench reactive intermediates (e.g., ethyl bromides) with aqueous NaHCO₃ before disposal .

Advanced: How to design a scalable reactor for kilogram-scale synthesis?

Methodological Answer:

- Membrane Technologies : Implement continuous-flow reactors with ceramic membranes to separate intermediates and reduce purification steps .

- Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer and optimize stirring rates/residence times .

- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller diameter/reactor volume ratio) and match Reynolds numbers during pilot trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.